(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid
CAS No.: 1598437-41-2
Cat. No.: VC3013317
Molecular Formula: C5H7BN2O4S
Molecular Weight: 202 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1598437-41-2 |
|---|---|
| Molecular Formula | C5H7BN2O4S |
| Molecular Weight | 202 g/mol |
| IUPAC Name | (2-methylsulfonylpyrimidin-5-yl)boronic acid |
| Standard InChI | InChI=1S/C5H7BN2O4S/c1-13(11,12)5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 |
| Standard InChI Key | VBPSILPCFWYJRY-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(N=C1)S(=O)(=O)C)(O)O |
| Canonical SMILES | B(C1=CN=C(N=C1)S(=O)(=O)C)(O)O |
Introduction
Basic Structural and Chemical Properties
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid (CAS No.: 1598437-41-2) is characterized by its unique molecular structure consisting of a pyrimidine core substituted with a methylsulfonyl group at the 2-position and a boronic acid group at the 5-position. The compound has a molecular formula of C5H7BN2O4S and a molecular weight of 202 g/mol. The structural arrangement of these functional groups contributes to its chemical reactivity and applications in organic synthesis.
The compound features a planar pyrimidine heterocycle with nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system. The methylsulfonyl group (CH3SO2-) at position 2 serves as an electron-withdrawing substituent, further influencing the electronic properties of the pyrimidine ring. The boronic acid moiety (B(OH)2) at position 5 acts as a versatile functional handle for various transformations, particularly in cross-coupling reactions.
This compound, like other boronic acids, typically appears as a solid at room temperature and requires specific storage conditions to maintain its stability. For optimal preservation, it should be stored under inert atmosphere in a freezer below -20°C, protecting it from moisture and oxidation .
Synthetic Approaches and Preparation Methods
General Synthetic Strategies
The synthesis of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid typically follows established methodologies for preparing heterocyclic boronic acids. One common approach involves the borylation of a halogenated pyrimidine precursor through metal-catalyzed transformations. The synthesis generally employs palladium-catalyzed reactions between a 5-brominated or 5-iodinated 2-(methylsulfonyl)pyrimidine and a boron source such as bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester.
Palladium-Catalyzed Borylation
A representative synthetic procedure can be adapted from related pyrimidinyl boronic acid preparations. For example, a synthesis protocol similar to that used for 2-methylpyrimidine-5-boronic acid pinacol ester involves:
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Reaction of 5-bromo-2-(methylsulfonyl)pyrimidine with bis(pinacolato)diboron
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Catalysis using 1,1'-bis(diphenylphosphino)ferrocene-dichloropalladium (Pd(dppf)Cl2)
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Addition of a base such as potassium acetate
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Heating in a solvent like 1,4-dioxane at approximately 90°C
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Hydrolysis of the resulting boronate ester to obtain the boronic acid
This methodology is representative of the Miyaura borylation reaction, which has proven effective for introducing boronic acid functionalities into heterocyclic compounds.
Industrial Production Considerations
Industrial production of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process typically employs continuous flow reactors and automated systems to ensure efficient and scalable production. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize by-products.
Biological and Pharmacological Activities
Antioxidant Properties
Research indicates that (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid exhibits significant antioxidant properties, effectively scavenging free radicals. This characteristic makes it potentially valuable in biochemical research and pharmaceutical applications aimed at addressing oxidative stress-related conditions.
Medicinal Chemistry Applications
In medicinal chemistry, (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid serves as an important building block for synthesizing bioactive compounds. The pyrimidine scaffold is found in numerous pharmaceuticals and biologically active molecules, and the ability to selectively functionalize this scaffold through Suzuki-Miyaura coupling makes this boronic acid particularly valuable.
Derivatives containing the (2-(methylsulfonyl)pyrimidin-5-yl) moiety have been explored in various therapeutic areas, including:
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Anticancer agents
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Anti-inflammatory compounds
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Enzyme inhibitors
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Receptor modulators
Comparative Analysis with Related Compounds
Structural Comparison with Related Boronic Acids
Table 1: Comparison of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid with Related Compounds
Reactivity Differences
The electronic properties of substituents on the pyrimidine ring significantly influence the reactivity of the boronic acid functionality. The electron-withdrawing methylsulfonyl group in (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid tends to decrease electron density at the boron center, potentially enhancing its Lewis acidity and reactivity in certain transformations compared to compounds with electron-donating substituents.
Research on related compounds has shown that the nature of the substituent at position 2 of the pyrimidine ring affects the success and yield of Suzuki-Miyaura coupling reactions. For instance, electron-rich pyrimidinyl boronic acids substituted with methoxy, ethoxy, dimethylamino, and piperidinyl groups typically give products in good yield, while electron-deficient boronic acids (e.g., 2-cyanopyrimidinyl boronic acid) often show lower reactivity .
Analytical Characterization
Spectroscopic Properties
Characterization of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show characteristic signals for the methyl protons of the methylsulfonyl group (typically around 3.0-3.3 ppm) and the aromatic protons of the pyrimidine ring (usually in the 8.0-9.0 ppm range). The boronic acid OH protons often appear as a broad signal that can be variable in position depending on concentration and solvent.
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13C-NMR would display signals corresponding to the pyrimidine carbons, the methyl carbon, and the carbon directly bonded to the boron atom (which often appears as a broad signal due to coupling with the quadrupolar boron nucleus).
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Infrared (IR) Spectroscopy: Characteristic bands would include B-O stretching (typically 1380-1310 cm-1), S=O stretching (approximately 1350-1300 cm-1 and 1150-1100 cm-1), and C=N stretching from the pyrimidine ring (around 1600-1500 cm-1).
Chromatographic Behavior
For purification and analysis, high-performance liquid chromatography (HPLC) is commonly employed. The compound's retention behavior would be influenced by the polar boronic acid and methylsulfonyl groups, typically resulting in moderate polarity. Silica gel chromatography can be used for purification, often employing gradients of ethyl acetate in hexanes or similar solvent systems .
Applications in Organic Synthesis
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